6-Ethoxy-2-naphthaldehyde

Übersicht

Beschreibung

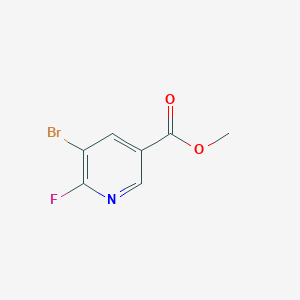

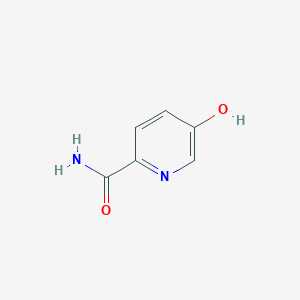

6-Ethoxy-2-naphthaldehyde is an organic compound with the molecular formula C13H12O2. It is used in various applications, including as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes .

Synthesis Analysis

The synthesis of 6-Ethoxy-2-naphthaldehyde can be achieved by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via Grignard reaction . The title compound was synthesized and characterized by the X-ray diffraction method .Molecular Structure Analysis

The compound crystallizes in the orthorhombic space group Pcab with cell parameters a = 7.4720 (8)Å, b = 15.6800 (11)Å, c = 16.4010 (15)Å, Z = 8 . The structure exhibits intermolecular hydrogen bonds of the type C-H···O .Chemical Reactions Analysis

The typical photochemical behavior of naphthaldehydes is completely altered in the presence of Lewis acids . Without Lewis acids, reactions at the carbonyl group are exclusively observed while Lewis acids facilitate a visible light-mediated cycloaddition at the arene core providing access to products of aromatic C–H functionalization via cyclobutane intermediates .Physical And Chemical Properties Analysis

The molecular weight of 6-Ethoxy-2-naphthaldehyde is 200.23 g/mol . The deshielding signal at 165.25 ppm is assigned to the C15 carbon atom of 6-ethoxy-2-aminobenzothiazolium moiety .Wissenschaftliche Forschungsanwendungen

Green Synthesis Methods

- Eco-Friendly Synthesis : 2-Ethoxy-1-naphthaldehyde has been synthesized from 2-naphthol through environmentally friendly methods, resulting in high yields and reduced environmental impact (Chen Yan-ming, 2012).

Synthesis and Characterization

- Synthesis Techniques : The compound 6-Methoxy-2-naphthaldehyde, closely related to 6-Ethoxy-2-naphthaldehyde, has been synthesized through various chemical reactions, including Grignard reactions, demonstrating high yields and effective purification methods (Tong Guo-tong, 2007).

- Structural Characterization : The structure and properties of 6-Methoxy-2-naphthaldehyde have been characterized using various spectroscopic techniques, confirming its formation and potential applications in nonlinear optical properties (L. Wang, 2007).

Applications in Chemistry

- Fluorogenic Aldehydes : A fluorogenic aldehyde bearing a 1,2,3-triazole moiety, related to 6-Methoxy-2-naphthaldehyde, has been developed for monitoring aldol reactions, showcasing its utility in enhancing fluorescence and chemical analysis (Haiming Guo, F. Tanaka, 2009).

- Chemosensors for Metal Ions : 2-Hydroxy-1-naphthaldehyde, a compound structurally similar to 6-Ethoxy-2-naphthaldehyde, has been used as a chemosensor for Al3+ ions based on chelation-enhanced fluorescence, illustrating its potential in detecting specific metal ions (Y. Liu, C. Chen, An-Tai Wu, 2012).

Nonlinear Optical Properties

- NLO Property Characterization : The nonlinear optical properties of 6-Methoxy-2-naphthaldehyde have been studied, revealing its efficacy in second harmonic generation, which is significant for various optical applications (B. Sarojini, B. Narayana, J. Indira, K. G. Lobo, 2005).

Medicinal Chemistry

- Precursor for Drug Synthesis : 6-Methoxy-2-naphthaldehyde has been used as a precursor in the synthesis of the drug Naproxen, demonstrating its importance in pharmaceutical synthesis (S. Mahmood, C. Brennan, M. Hossain, 2002).

Biological Applications

- Antiprotozoal Activities : Derivatives of 2-naphthaldehyes, similar to 6-Ethoxy-2-naphthaldehyde, have shown potential in inhibiting the growth of various protozoan parasites, highlighting their biological and medicinal significance (S. Ganapaty, P. Steve Thomas, Gloria Karagianis, P. Waterman, R. Brun, 2006).

Fluorometric Assays

- Enzymatic Assays : Fluorogenic substrates related to 6-Ethoxy-2-naphthaldehyde have been used in fluorometric assays for alcohol dehydrogenase, demonstrating their utility in biochemical research (J. Wierzchowski, W. Dafeldecker, B. Holmquist, B. Vallee, 1989).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-ethoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-15-13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGZDTOUNPFJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615149 | |

| Record name | 6-Ethoxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-2-naphthaldehyde | |

CAS RN |

757230-55-0 | |

| Record name | 6-Ethoxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-](/img/structure/B1603201.png)

![4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one](/img/structure/B1603209.png)

![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)

![7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1603216.png)